4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid
Description
4-(2-Methoxy-5-methylanilino)-4-oxobutanoic acid is a succinamic acid derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position. Its structure comprises a four-carbon butanoic acid chain linked to the aniline moiety via an amide bond.
Properties
IUPAC Name |
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUVYIRJAFVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with a suitable butanoic acid derivative. One common method involves the acylation of 2-methoxy-5-methylaniline with a butanoic acid chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or oleum at elevated temperatures ranging from 90°C to 130°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Structural Analogs
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | pKa (Predicted) | Solubility Profile | Synthesis Yield (%) |
|---|---|---|---|---|---|---|
| 4-(2-Hydroxy-5-methylanilino)-4-oxobutanoic acid | -OH (2), -CH₃ (5) | C₁₁H₁₃NO₄ | 223.23 | 4.65 | Limited water solubility | N/A |
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | -CH₃ (4), C=C bond | C₁₁H₁₁NO₃ | 205.21 | 2.81 | Insoluble in water; soluble in acetone/isopropyl alcohol | 94.23 |
| 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid | -F (2), -CH₃ (5) | C₁₁H₁₁FNO₃ | 225.22 | N/A | Room-temperature stable | N/A |
| 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid | -Cl (2), -NHCOC₃H₇ (5) | C₁₄H₁₇ClN₂O₄ | 312.75 | N/A | Organic solvent-dependent | 94 (thermal) |
| 4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid | -Cl (5), -OCH₃ (2) | C₁₁H₁₂ClNO₄ | 257.67 | N/A | Predicted low aqueous solubility | N/A |
Key Observations :
- Electronic Effects: Methoxy (-OCH₃) and hydroxyl (-OH) groups at the 2-position donate electrons via resonance, enhancing aromatic ring reactivity. However, -OH exhibits higher acidity (pKa ~4.65) compared to -OCH₃ due to proton donation . Chloro (-Cl) and nitro (-NO₂) substituents (h) reduce electron density, which may hinder electrophilic substitution reactions but enhance interactions with hydrophobic protein pockets .
- Steric and Solubility Effects: The (2Z)-configured double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid introduces planarity, favoring π-π stacking but reducing water solubility . Butyrylamino (-NHCOC₃H₇) and isopropyl-phenoxy groups () increase molecular weight and lipophilicity, likely affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
